molecular formula C11H9Cl B3066039 7-Chloro-1-methylnaphthalene CAS No. 690224-01-2

7-Chloro-1-methylnaphthalene

Cat. No.: B3066039
CAS No.: 690224-01-2
M. Wt: 176.64 g/mol
InChI Key: QVDGCFTUMWCSDK-UHFFFAOYSA-N
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Description

7-Chloro-1-methylnaphthalene is an organic compound with the molecular formula C11H9Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the 7th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methylnaphthalene typically involves the chlorination of 1-methylnaphthalene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining specific reaction temperatures and using efficient catalysts to achieve high yields. The reaction is usually conducted in a continuous flow reactor to optimize production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

7-Chloro-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Research studies explore its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigations are ongoing to determine its efficacy in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-1-methylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylnaphthalene
  • 1-Chloro-4-methylnaphthalene
  • 2-Chloro-1-methylnaphthalene

Uniqueness

7-Chloro-1-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific reactivity or interaction is required .

Properties

IUPAC Name

7-chloro-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDGCFTUMWCSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612150
Record name 7-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690224-01-2
Record name 7-Chloro-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690224-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure A (Exp. 1.2.), 6-chloro-4-methyl-1,2-dihydro-naphthalene was reacted with 3,4,5,6-tetrachloro-1,2-benzoquinone to give 7-chloro-1-methyl-naphthalene as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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